molecular formula C30H21FN9Na3O10S3 B13412476 1,5-Naphthalenedisulfonic acid, 3-(4-((5-((4-fluoro-6-((2-methylphenyl)amino)-1,3,5-triazin-2-yl)amino)-2-sulfophenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-, trisodium salt CAS No. 69929-13-1

1,5-Naphthalenedisulfonic acid, 3-(4-((5-((4-fluoro-6-((2-methylphenyl)amino)-1,3,5-triazin-2-yl)amino)-2-sulfophenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-, trisodium salt

Cat. No.: B13412476
CAS No.: 69929-13-1
M. Wt: 851.7 g/mol
InChI Key: ZRTOSNXWFXLLCA-UHFFFAOYSA-K
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Description

1,5-Naphthalenedisulfonic acid, 3-(4-((5-((4-fluoro-6-((2-methylphenyl)amino)-1,3,5-triazin-2-yl)amino)-2-sulfophenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-, trisodium salt is a complex organic compound It is characterized by its intricate molecular structure, which includes multiple functional groups such as sulfonic acids, azo groups, and triazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Naphthalenedisulfonic acid, 3-(4-((5-((4-fluoro-6-((2-methylphenyl)amino)-1,3,5-triazin-2-yl)amino)-2-sulfophenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-, trisodium salt typically involves multiple steps:

    Formation of the Naphthalenedisulfonic Acid Core: This step involves sulfonation of naphthalene to introduce sulfonic acid groups.

    Azo Coupling Reaction: The azo group is introduced through a coupling reaction between a diazonium salt and an aromatic compound.

    Triazine Ring Formation: The triazine ring is synthesized through a cyclization reaction involving appropriate precursors.

    Final Assembly: The various components are combined under specific conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pH, and reaction time.

Chemical Reactions Analysis

Types of Reactions

1,5-Naphthalenedisulfonic acid, 3-(4-((5-((4-fluoro-6-((2-methylphenyl)amino)-1,3,5-triazin-2-yl)amino)-2-sulfophenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-, trisodium salt can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the conditions.

    Reduction: Reduction reactions can break down the azo group into amines.

    Substitution: The sulfonic acid groups can participate in substitution reactions with other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or zinc in acidic conditions.

    Substitution Reagents: Such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction may produce amines.

Scientific Research Applications

1,5-Naphthalenedisulfonic acid, 3-(4-((5-((4-fluoro-6-((2-methylphenyl)amino)-1,3,5-triazin-2-yl)amino)-2-sulfophenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-, trisodium salt has various applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and analytical chemistry.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a diagnostic tool.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, the azo group may interact with enzymes or receptors, leading to various biological effects. The triazine ring may also play a role in the compound’s activity by binding to specific sites on proteins or nucleic acids.

Comparison with Similar Compounds

Similar Compounds

    1,5-Naphthalenedisulfonic acid derivatives: Compounds with similar naphthalene cores and sulfonic acid groups.

    Azo compounds: Other compounds containing azo groups, such as azo dyes.

    Triazine derivatives: Compounds with triazine rings, such as herbicides and pharmaceuticals.

Uniqueness

1,5-Naphthalenedisulfonic acid, 3-(4-((5-((4-fluoro-6-((2-methylphenyl)amino)-1,3,5-triazin-2-yl)amino)-2-sulfophenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-, trisodium salt is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it distinct from other similar compounds and valuable for various applications.

Properties

CAS No.

69929-13-1

Molecular Formula

C30H21FN9Na3O10S3

Molecular Weight

851.7 g/mol

IUPAC Name

trisodium;3-[4-[[5-[[4-fluoro-6-(2-methylanilino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]naphthalene-1,5-disulfonate

InChI

InChI=1S/C30H24FN9O10S3.3Na/c1-15-6-3-4-8-21(15)33-30-35-28(31)34-29(36-30)32-17-10-11-24(52(45,46)47)22(12-17)37-38-26-16(2)39-40(27(26)41)18-13-20-19(25(14-18)53(48,49)50)7-5-9-23(20)51(42,43)44;;;/h3-14,26H,1-2H3,(H,42,43,44)(H,45,46,47)(H,48,49,50)(H2,32,33,34,35,36);;;/q;3*+1/p-3

InChI Key

ZRTOSNXWFXLLCA-UHFFFAOYSA-K

Canonical SMILES

CC1=CC=CC=C1NC2=NC(=NC(=N2)NC3=CC(=C(C=C3)S(=O)(=O)[O-])N=NC4C(=NN(C4=O)C5=CC6=C(C=CC=C6S(=O)(=O)[O-])C(=C5)S(=O)(=O)[O-])C)F.[Na+].[Na+].[Na+]

Origin of Product

United States

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